

An In-depth Technical Guide to N-(2-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(2-chlorophenyl)-2-phenylpropanamide*

Cat. No.: *B1183269*

[Get Quote](#)

Disclaimer: This technical guide focuses on N-(2-chlorophenyl)-2-methylpropanamide, a structural analog of the requested "**N-(2-chlorophenyl)-2-phenylpropanamide**." Extensive searches did not yield specific data for the requested compound. The information presented herein pertains to the methyl derivative, which is a well-characterized compound.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of N-(2-chlorophenyl)-2-methylpropanamide, including its chemical identifiers, physicochemical properties, and synthetic methodologies.

Compound Identification and Properties

N-(2-chlorophenyl)-2-methylpropanamide is a chemical compound belonging to the class of N-aryl amides. It is characterized by a 2-chlorophenyl group attached to the nitrogen atom of a propanamide that is substituted with a methyl group at the 2-position.

Chemical Identifiers

A summary of the key identifiers for N-(2-chlorophenyl)-2-methylpropanamide is provided in the table below for easy reference.

Identifier	Value	Source
CAS Number	5434-52-6	[1] [2]
IUPAC Name	N-(2-chlorophenyl)-2-methylpropanamide	[1]
Molecular Formula	C ₁₀ H ₁₂ CINO	[1]
Molecular Weight	197.66 g/mol	[1] [2]
InChI	InChI=1S/C10H12CINO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13)	[1]
InChIKey	JHCUDKMENCRKFQ-UHFFFAOYSA-N	[1] [2]
Canonical SMILES	CC(C)C(=O)NC1=CC=CC=C1Cl	[1]
PubChem CID	225833	[1]
DSSTox Substance ID	DTXSID50280133	[1]

Physicochemical Properties

The following table summarizes the computed physicochemical properties of N-(2-chlorophenyl)-2-methylpropanamide. These properties are crucial for understanding the compound's behavior in various biological and chemical systems.

Property	Value	Source
XLogP3	2.3	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	2	[1]
Exact Mass	197.0607417	[1]
Monoisotopic Mass	197.0607417	[1]
Topological Polar Surface Area	29.1 Å ²	[1]
Heavy Atom Count	13	[1]
Complexity	182	[1]

Experimental Protocols

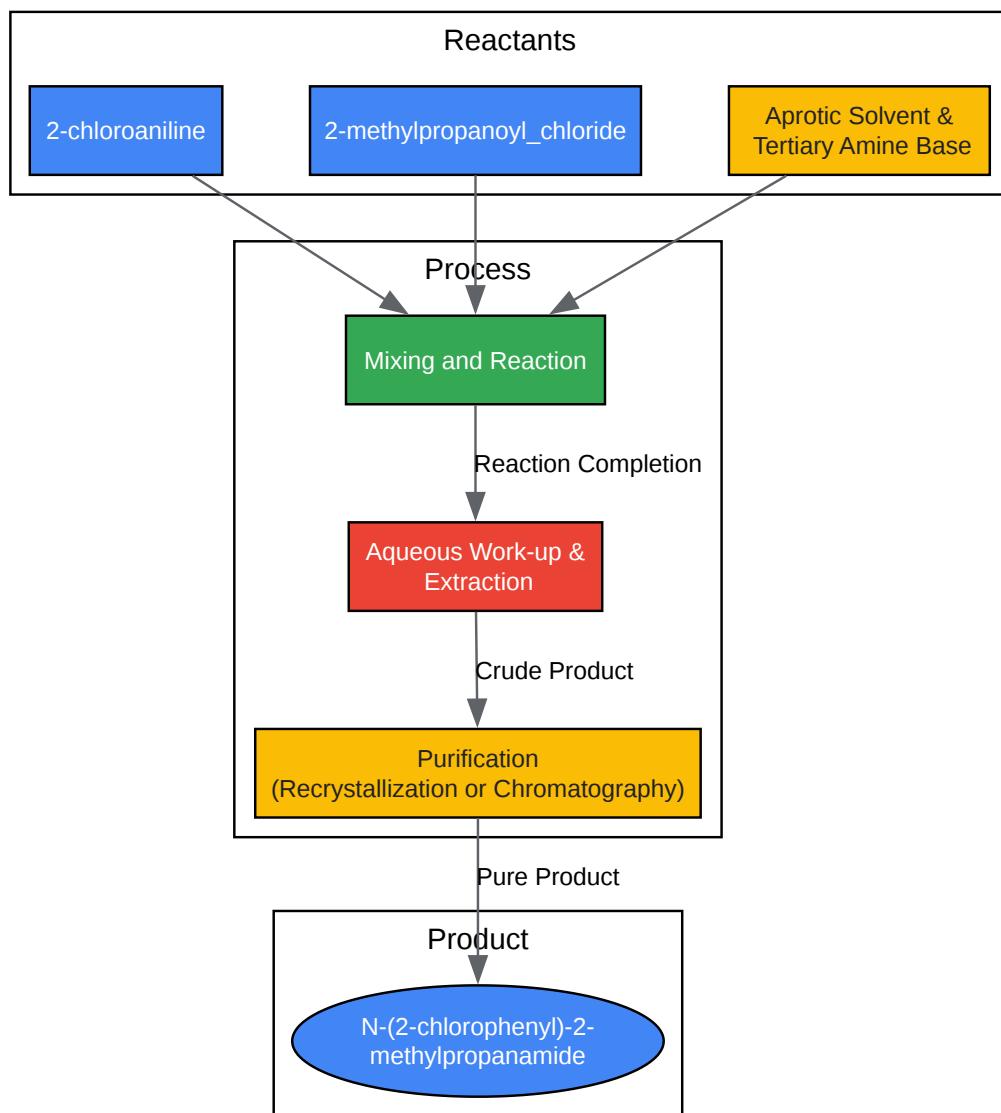
While specific experimental protocols for biological assays involving N-(2-chlorophenyl)-2-methylpropanamide are not readily available in the public domain, a general synthetic protocol can be described based on standard amide bond formation reactions.

Synthesis of N-(2-chlorophenyl)-2-methylpropanamide

A common method for the synthesis of N-(2-chlorophenyl)-2-methylpropanamide involves the acylation of 2-chloroaniline with 2-methylpropanoyl chloride (isobutyryl chloride).

Materials:

- 2-chloroaniline
- 2-methylpropanoyl chloride
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Tertiary amine base (e.g., triethylamine, pyridine)


- Standard laboratory glassware and work-up reagents

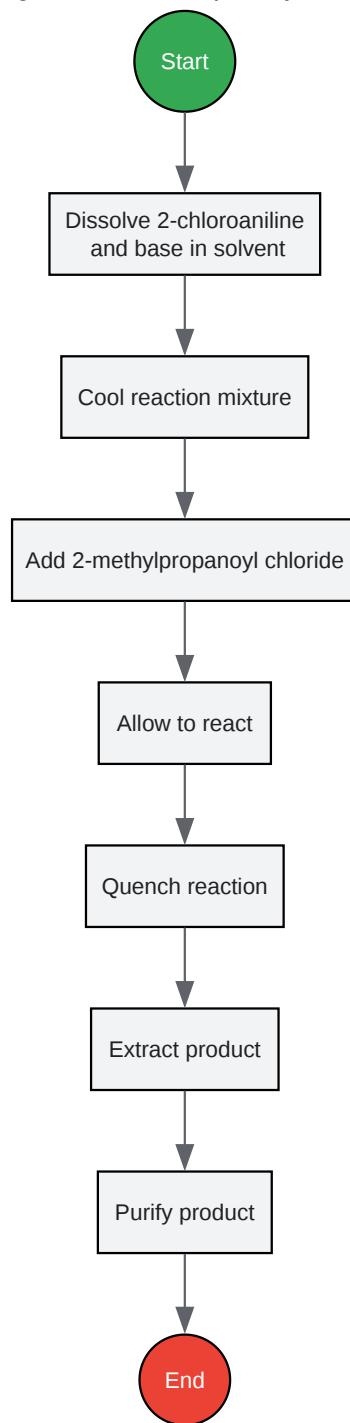
Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroaniline in the anhydrous aprotic solvent.
- Add an equimolar amount of the tertiary amine base to the solution.
- Cool the reaction mixture in an ice bath.
- Slowly add an equimolar amount of 2-methylpropanoyl chloride to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.
- The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).
- The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure N-(2-chlorophenyl)-2-methylpropanamide.

The following diagram illustrates the general workflow for the synthesis.

Synthesis Workflow for N-(2-chlorophenyl)-2-methylpropanamide

[Click to download full resolution via product page](#)


Caption: General synthesis workflow for N-(2-chlorophenyl)-2-methylpropanamide.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the reviewed literature regarding the signaling pathways directly modulated by N-(2-chlorophenyl)-2-methylpropanamide. Research into the biological activity of this compound appears to be limited.

However, we can propose a logical relationship for its synthesis based on the general protocol described above.

Logical Relationship of Synthesis

[Click to download full resolution via product page](#)

Caption: Logical flow of the synthesis process.

This technical guide provides a foundational understanding of N-(2-chlorophenyl)-2-methylpropanamide based on currently available data. Further research is warranted to elucidate its biological activities and potential mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(2-Chlorophenyl)-2-methylpropanamide | C10H12ClNO | CID 225833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-Chlorophenyl)-2-methylpropanamide | 5434-52-6 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-(2-chlorophenyl)-2-methylpropanamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1183269#n-2-chlorophenyl-2-phenylpropanamide-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com